molecular formula C15H22BFO2 B13976554 (3-Fluoro-2-isopropylphenyl)boronic acid pinacol ester

(3-Fluoro-2-isopropylphenyl)boronic acid pinacol ester

Cat. No.: B13976554
M. Wt: 264.15 g/mol
InChI Key: XPYRSCDLYMINQI-UHFFFAOYSA-N
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Description

2-[3-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a fluorinated phenyl group and an isopropyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

The synthesis of 2-[3-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-2-(propan-2-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

    Reaction of 3-fluoro-2-(propan-2-yl)phenylboronic acid with pinacol: This step involves the formation of the dioxaborolane ring by reacting the boronic acid with pinacol in the presence of a dehydrating agent such as toluene or xylene.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-[3-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, primarily due to the presence of the boron atom and the fluorinated phenyl group. Some of the key reactions include:

    Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate or sodium hydroxide. The major product formed is a biaryl compound.

    Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acid derivatives. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Substitution: The fluorinated phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the aromatic ring.

Scientific Research Applications

2-[3-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

    Organic Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.

    Material Science: This compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its ability to form stable carbon-carbon bonds.

    Medicinal Chemistry:

    Biological Research: The compound is used as a tool in chemical biology to study the effects of fluorinated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-[3-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, forming a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The fluorinated phenyl group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

2-[3-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:

    Phenylboronic Acid: Unlike phenylboronic acid, which lacks the fluorinated phenyl group, 2-[3-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits enhanced reactivity and stability in coupling reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: This compound is similar in structure but lacks the fluorine substituent. The presence of the fluorine atom in 2-[3-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique electronic properties that enhance its reactivity.

    2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is similar but has the fluorine atom in a different position on the phenyl ring. The position of the fluorine atom can significantly influence the reactivity and selectivity of the compound in various reactions.

Properties

Molecular Formula

C15H22BFO2

Molecular Weight

264.15 g/mol

IUPAC Name

2-(3-fluoro-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BFO2/c1-10(2)13-11(8-7-9-12(13)17)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3

InChI Key

XPYRSCDLYMINQI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(C)C

Origin of Product

United States

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